N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide
Overview
Description
N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18206393 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Desalination Membrane Development
Research focused on the synthesis and characterization of novel polymers, such as Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB), for use in desalination membranes. These membranes, developed through a Diffusion Induced Phase Separation (DIPS) method, demonstrated significant salt rejection capabilities and hydrophilic properties, contributing to advancements in water treatment technologies (Padaki et al., 2013).
Prodrug Development for Sulfonamide Group
Another study explored the potential of N-acyl derivatives of N-methylsulfonamides as prodrugs for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives showed high water solubility and lipophilicity at physiological pH, indicating their potential as prodrug candidates for improving drug delivery and efficacy (Larsen et al., 1988).
Biocatalysis in Drug Metabolism
The use of microbial-based biocatalytic systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach aids in the comprehensive characterization of drug metabolites, supporting drug development and clinical investigations (Zmijewski et al., 2006).
Glutathione Synthesis Inhibition
Research on buthionine sulfoximine, a potent inhibitor of gamma-glutamylcysteine synthetase, contributes to our understanding of glutathione synthesis and its role in various biological processes. This compound's efficacy in reducing glutathione levels in vivo has implications for studying oxidative stress and related diseases (Griffith & Meister, 1979).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(N-methylsulfonylanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-16-12-11-13-17(6-2)20(16)22-21(24)19(7-3)23(27(4,25)26)18-14-9-8-10-15-18/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLWUBXJQIIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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